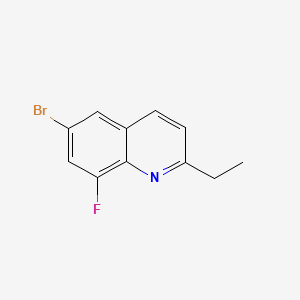

6-Bromo-2-ethyl-8-fluoroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrFN |

|---|---|

Molecular Weight |

254.10 g/mol |

IUPAC Name |

6-bromo-2-ethyl-8-fluoroquinoline |

InChI |

InChI=1S/C11H9BrFN/c1-2-9-4-3-7-5-8(12)6-10(13)11(7)14-9/h3-6H,2H2,1H3 |

InChI Key |

MBWUPFRXHJIBIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2C=C1)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Ethyl 8 Fluoroquinoline and Analogs

Retrosynthetic Analysis of 6-Bromo-2-ethyl-8-fluoroquinoline

A retrosynthetic analysis of this compound provides a logical framework for dissecting the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection strategies for the quinoline (B57606) ring involve breaking the bonds formed during the cyclization process.

The most common approach involves disconnecting the nitrogen-carbon and carbon-carbon bonds of the pyridine (B92270) ring. This leads back to a substituted aniline (B41778) and a three-carbon unit, typically a carbonyl compound. For the target molecule, the logical precursor is 4-bromo-2-fluoroaniline (B1266173) . This aniline derivative contains the necessary bromine and fluorine atoms at the correct positions relative to the amino group, which will ultimately dictate their location in the final quinoline product.

The ethyl group at the 2-position of the quinoline ring must be introduced by the second component in the synthesis. This component is generally an α,β-unsaturated aldehyde or ketone, or a species that can generate one in situ. For a 2-ethyl substituent, a precursor like 1-penten-3-one or related carbonyl compounds would be required.

Therefore, the retrosynthetic analysis points to the condensation of 4-bromo-2-fluoroaniline with a suitable carbonyl-containing compound as the key strategic step for constructing the this compound scaffold. The classical reactions discussed in the following sections represent different embodiments of this fundamental strategy.

Classical and Named Reactions in Quinoline Synthesis

Several classical named reactions provide robust pathways for the synthesis of the quinoline ring system. jptcp.com Each method has its own set of advantages and limitations regarding substrate scope and regioselectivity.

The Skraup synthesis is a venerable method for producing quinolines by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgresearchgate.net The glycerol dehydrates in the strongly acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.org

To synthesize this compound using a modified Skraup approach, the standard glycerol would be replaced with a precursor that can generate a 2-ethyl substituted α,β-unsaturated carbonyl intermediate. Specifically, reacting 4-bromo-2-fluoroaniline with 1-penten-3-ol or a related compound in the presence of sulfuric acid and an oxidizing agent (such as nitrobenzene, which can also be derived from the starting aniline) would be a plausible route.

Regioselectivity: The Skraup reaction's regioselectivity is governed by the initial electrophilic attack on the activated aromatic ring of the aniline derivative. Cyclization occurs at the position ortho to the amino group. organicreactions.org In the case of 4-bromo-2-fluoroaniline, the cyclization will proceed at the C6 position of the aniline (ortho to the amino group and meta to the bromine), leading to the desired substitution pattern. The fluorine atom at the 2-position of the aniline ring will become the 8-fluoro substituent in the quinoline.

Table 1: Skraup Synthesis for this compound

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| 4-Bromo-2-fluoroaniline | 1-Penten-3-ol (or equivalent) | H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | This compound |

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity. jk-sci.comresearchgate.net

For the synthesis of this compound, the Friedländer approach would require 2-amino-5-bromo-3-fluorobenzaldehyde as the aniline-derived component. This would be condensed with 2-butanone . The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.org

Modifications to the Friedländer synthesis often involve the use of various catalysts to improve yields and reaction times, such as p-toluenesulfonic acid, iodine, or Lewis acids. wikipedia.orgjk-sci.com Solvent-free conditions and microwave irradiation have also been employed to create more environmentally friendly protocols. jk-sci.com

Table 2: Friedländer Synthesis for this compound

| Reactant 1 (o-aminoaryl ketone) | Reactant 2 (α-methylene ketone) | Catalyst | Product |

| 2-Amino-5-bromo-3-fluorobenzaldehyde | 2-Butanone | Acid (e.g., p-TsOH) or Base (e.g., NaOH) | This compound |

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org This reaction can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction conditions. wikipedia.org At lower temperatures (kinetic control), the reaction typically yields the 4-hydroxyquinoline, while higher temperatures (thermodynamic control) favor the 2-hydroxyquinoline (B72897) isomer. quimicaorganica.org

To apply this synthesis towards the target molecule, one would start with 4-bromo-2-fluoroaniline and an appropriate β-ketoester, such as ethyl 3-oxopentanoate (B1256331) . The initial reaction would form a β-aminoacrylate intermediate, which upon thermal cyclization would yield a hydroxyquinoline derivative. A subsequent dehydroxylation step would be necessary to arrive at this compound. The conditions would need to be carefully controlled to favor the formation of the intermediate leading to the 2-ethylquinoline (B167955) skeleton.

Table 3: Conrad-Limpach-Knorr Synthesis Precursors

| Reactant 1 | Reactant 2 | Intermediate Product |

| 4-Bromo-2-fluoroaniline | Ethyl 3-oxopentanoate | 6-Bromo-8-fluoro-4-hydroxy-2-ethylquinoline |

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com This method is particularly useful for preparing quinolines with substituents on the pyridine ring. nih.gov

The synthesis of this compound via the Doebner-Miller reaction would involve the direct reaction of 4-bromo-2-fluoroaniline with an α,β-unsaturated carbonyl compound capable of introducing the ethyl group. 1-Penten-3-one would be the ideal carbonyl partner. The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.org The mechanism is complex and thought to involve Michael addition, cyclization, dehydration, and oxidation steps to furnish the final aromatic quinoline.

Table 4: Doebner-Miller Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Bromo-2-fluoroaniline | 1-Penten-3-one | HCl or Lewis Acid (e.g., SnCl₄) | This compound |

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base hydrolyzes the isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and decarboxylation (in some cases) to yield the quinoline derivative. wikipedia.org

To adapt this reaction for the synthesis of this compound, one would need to start with 5-bromo-7-fluoroisatin . This isatin derivative, upon treatment with a base like potassium hydroxide, would open to the corresponding keto-acid. Condensation with 2-butanone would lead to a quinoline-4-carboxylic acid intermediate (This compound-4-carboxylic acid ). A final decarboxylation step would be required to remove the carboxylic acid group at the 4-position and yield the target molecule. Recent improvements to the Pfitzinger reaction have focused on developing milder conditions and one-pot procedures. exlibrisgroup.com

Table 5: Pfitzinger Reaction for this compound

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate |

| 5-Bromo-7-fluoroisatin | 2-Butanone | Base (e.g., KOH) | This compound-4-carboxylic acid |

Modern Catalytic Approaches to Quinoline Core Construction

The development of novel catalytic systems has revolutionized the synthesis of quinoline derivatives, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. These modern approaches primarily involve transition metal-catalyzed reactions, C-H activation strategies, and multicomponent reactions.

Transition Metal-Catalyzed Annulation Reactions (e.g., Palladium, Copper, Iridium, Ruthenium Catalysis)

Transition metal catalysis has become a powerful tool for the construction of the quinoline ring system. youtube.com These methods often involve the annulation of alkynes, providing a versatile route to a variety of substituted quinolines.

Palladium-catalyzed reactions have been extensively used for quinoline synthesis, often proceeding through tandem processes that allow for the rapid assembly of complex molecules from simple precursors. wikipedia.orgsoton.ac.uk For instance, the palladium-catalyzed coupling of allylic alcohols with anilines offers a direct, one-step synthesis of quinolines. researchgate.netsynthenta.com Another approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds via a denitrogenative addition followed by intramolecular cyclization. wikiwand.com

Copper-catalyzed reactions provide an economical and efficient alternative for quinoline synthesis. Domino reactions of enaminones with 2-halo-benzaldehydes, catalyzed by copper, yield quinoline derivatives through a sequence of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org Copper catalysts have also been employed in the C–N cleavage of amines followed by condensation with ketones to deliver quinolines, utilizing air as a green oxidant. nih.gov Furthermore, copper-catalyzed annulation reactions have been developed to synthesize functionalized quinolines, such as 8-acylquinolines and 2,3-diaroylquinolines, under mild conditions. units.it

Iridium-catalyzed reactions have shown great utility in the one-pot, three-component synthesis of substituted quinolines from anilines and aldehydes. nih.gov These reactions can proceed at lower temperatures compared to other methods. nih.gov Iridium complexes also catalyze the synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols through a hydrogen transfer mechanism. researchgate.netresearchgate.net

Ruthenium-catalyzed syntheses of quinolines often involve acceptorless dehydrogenative coupling reactions. iipseries.org For example, the cyclocondensation of anilines with 1,3-diols, catalyzed by a ruthenium complex, produces substituted quinolines with water and dihydrogen as the only byproducts. researchgate.net Ruthenium catalysts are also effective in the oxidative cyclization of 2-aminobenzyl alcohol with ketones. nih.gov

Below is a table summarizing various transition metal-catalyzed approaches to quinoline synthesis:

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium | Allylic alcohols, Anilines | Substituted quinolines | One-step, additive-free researchgate.netsynthenta.com |

| Copper | Enaminones, 2-Halobenzaldehydes | Substituted quinolines | Domino reaction rsc.org |

| Iridium | Anilines, Aldehydes | Substituted quinolines | One-pot, three-component nih.gov |

| Ruthenium | Anilines, 1,3-Diols | Substituted quinolines | Acceptorless dehydrogenative coupling researchgate.net |

C-H Activation/Functionalization Strategies for Quinoline Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of the quinoline core, avoiding the need for pre-functionalized substrates. wikipedia.orgnih.gov This approach allows for the introduction of various substituents at specific positions of the quinoline ring. researchgate.net

Transition metals such as rhodium, palladium, and copper are commonly used to catalyze C-H activation. units.itwikipedia.org The regioselectivity of the functionalization is often directed by the nitrogen atom of the quinoline ring or by an external directing group. For instance, the C2 and C8 positions of quinoline are frequently functionalized due to the directing effect of the nitrogen atom. mdpi.comacs.org

C-H activation can be used to form C-C, C-N, and C-O bonds. For example, palladium-catalyzed C-H alkenylation of quinoline N-oxides has been reported. mdpi.com Rhodium catalysts have been employed for the C2 alkylation of quinolines with alkenes. wikipedia.org Copper-catalyzed C-H functionalization has also been utilized to introduce various functional groups. units.it

The following table provides examples of C-H activation strategies for quinoline functionalization:

| Catalyst System | Position Functionalized | Functional Group Introduced | Key Features |

| Palladium(II) Acetate | C2 | Alkenyl | C-H alkenylation of N-oxides mdpi.com |

| Rhodium Complex | C2 | Alkyl | Hydroarylation of alkenes wikipedia.org |

| Copper(I) Iodide | C2 | Trifluoromethyl | Intramolecular oxidative cyclization units.it |

| Rhodium(III) | C8 | Bromo, Amino | C-H activation of N-oxides soton.ac.uk |

Multicomponent Reactions (MCRs) for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) offer an efficient and versatile strategy for the synthesis of complex quinoline derivatives in a single step from three or more starting materials. mdpi.comsemanticscholar.org MCRs are characterized by high atom economy and the ability to generate diverse molecular scaffolds. mdpi.com

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of quinoline scaffolds. mdpi.com For example, a Povarov-type multicomponent synthesis can yield 4-aryl quinolines from anilines, alkynes, and paraformaldehyde. semanticscholar.org Another example is a three-component reaction involving arynes, quinolines, and aldehydes to produce benzoxazino quinoline derivatives. google.com

The table below highlights some multicomponent reactions used for quinoline synthesis:

| Named Reaction/Strategy | Reactants | Product Type | Key Features |

| Povarov-type reaction | Anilines, Alkynes, Paraformaldehyde | 4-Aryl quinolines | [4+2] cycloaddition semanticscholar.org |

| Aryne MCR | Arynes, Quinolines, Aldehydes | Benzoxazino quinoline derivatives | Diastereoselective google.com |

| Iridium-catalyzed MCR | Arylamine, Aldehyde, Aliphatic aldehyde | Substituted quinolines | One-pot, three-component coupling nih.gov |

Strategies for Introducing Halogen Substituents (Bromo and Fluoro)

The introduction of halogen atoms, specifically bromine and fluorine, onto the quinoline scaffold is crucial for tuning the electronic properties and biological activity of the resulting compounds.

Direct Halogenation Protocols (e.g., Bromination, Fluorination)

Direct halogenation of the quinoline ring is a common method for introducing bromo and fluoro substituents. The regioselectivity of these reactions is influenced by the substituents already present on the ring and the reaction conditions.

Bromination of quinolines can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) can be used for the bromination of activated quinoline derivatives. The regioselectivity can be controlled by the reaction conditions and the directing effects of existing substituents.

Fluorination of quinolines can be more challenging due to the high reactivity of many fluorinating agents. However, methods for direct fluorination have been developed. For example, elemental fluorine-iodine mixtures have been used for the selective 2-fluorination of quinolines. More recently, a method for the nucleophilic C-H fluorination of quinolines has been reported, which proceeds via a concerted F–-e–-H+ transfer, allowing for the fluorination of electron-deficient azaarenes.

The following table summarizes direct halogenation methods for quinolines:

| Halogenation Type | Reagent(s) | Position(s) Halogenated | Key Features |

| Bromination | N-Bromosuccinimide (NBS) | Varies with substrate | Electrophilic substitution |

| Fluorination | Fluorine-Iodine Mixture | C2 | Selective for 2-position |

| Fluorination | Selectfluor / TEDA2+•F– | C4 and C2 | Nucleophilic C-H fluorination |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Halex reaction, provide an alternative route to introduce fluorine into the quinoline ring. This method involves the displacement of another halogen, typically chlorine or bromine, with fluoride (B91410). These reactions are often facilitated by a source of fluoride ions, such as potassium fluoride, in a high-boiling polar aprotic solvent. The success of a halogen exchange reaction depends on the activation of the starting haloquinoline, often by electron-withdrawing groups.

Electrophilic and Nucleophilic Substitution Strategies on the Quinoline Ring

The quinoline scaffold is a bicyclic aromatic heterocycle, comprising a benzene (B151609) ring fused to a pyridine ring. This structure allows for both electrophilic and nucleophilic substitution reactions, with the position of attack being heavily influenced by the reaction conditions and the electronic nature of the existing substituents. nih.gov

Electrophilic substitution, such as nitration or halogenation, typically occurs on the electron-rich benzene ring, favoring the C-5 and C-8 positions. numberanalytics.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The presence of activating or deactivating groups on the benzene ring can further direct the position of substitution. numberanalytics.com

Conversely, nucleophilic aromatic substitution (SNAr) readily occurs on the electron-deficient pyridine ring, particularly at the C-2 and C-4 positions, especially when a good leaving group like a halogen is present. quimicaorganica.org The reaction proceeds via a Meisenheimer-like intermediate, an addition-elimination mechanism where the negative charge is stabilized by the electronegative nitrogen atom. quimicaorganica.orgyoutube.com The reactivity of the quinoline system towards nucleophiles can be significantly enhanced by the introduction of strong electron-withdrawing groups, such as a nitro group, which further delocalize the negative charge of the intermediate. semanticscholar.orgnih.gov For example, the presence of a nitro group at C-8 can facilitate nucleophilic substitution at the C-7 position. nih.gov Similarly, nitration of 6-bromoquinoline (B19933) activates the adjacent C-6 position, making the bromine atom more susceptible to substitution by nucleophiles like morpholine (B109124) or piperazine. semanticscholar.org

Table 1: Influence of Substituents on Quinoline Ring Reactivity

| Reaction Type | Favored Positions | Influencing Factors | Example |

|---|---|---|---|

| Electrophilic Substitution | C-5, C-8 | Electron-donating groups on the benzene ring enhance reactivity. The pyridine ring is generally deactivated. numberanalytics.com | Nitration of quinoline yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. numberanalytics.com |

| Nucleophilic Substitution | C-2, C-4 | Requires a good leaving group (e.g., halogen). quimicaorganica.org Reactivity is enhanced by electron-withdrawing groups. semanticscholar.org | Reaction of 2-chloroquinoline (B121035) with sodium methoxide (B1231860) to yield 2-methoxyquinoline. quimicaorganica.org |

Regioselective Introduction of Bromine at C-6 and Fluorine at C-8

Achieving the specific 6-bromo-8-fluoro substitution pattern on the quinoline core requires highly regioselective methods, as direct halogenation of the parent quinoline does not yield this isomer efficiently.

Introduction of Bromine at C-6: Direct bromination of unsubstituted quinoline typically yields 5- and 8-bromo derivatives. Therefore, obtaining the 6-bromo isomer usually involves constructing the quinoline ring from a precursor that already contains bromine at the desired position. A common strategy is to use a substituted aniline, such as 4-bromoaniline (B143363), as the starting material in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction. iipseries.org This ensures the bromine atom is locked into the C-6 position of the final quinoline product.

Introduction of Fluorine at C-8: The regioselective introduction of fluorine, particularly at the C-8 position, presents a significant synthetic challenge.

Building from a Fluorinated Precursor: Similar to the C-6 bromination strategy, a reliable method is to start with an appropriately substituted aniline, such as 2-fluoroaniline (B146934), in a reaction like the Combes or Doebner-von Miller synthesis. tandfonline.com

Electrochemical Fluorination: A modern approach involves the direct, regioselective 5,8-difluorination of quinoline derivatives using electrolytic conditions with Olah's reagent (a hydrogen fluoride-pyridine mixture). georgiasouthern.edu This method is notable for its mild conditions and high selectivity for the benzenoid ring, as protonation of the heterocyclic nitrogen deactivates it towards fluorination. georgiasouthern.edu

C-H Activation/Fluorination: While significant progress has been made in C-H functionalization, achieving C-8 selectivity remains difficult. Many methods favor other positions. rsc.orgacs.org For instance, a metal-free, regioselective C-5 fluorination of 8-aminoquinolines has been developed using Selectfluor, proceeding through a radical pathway. rsc.org While this demonstrates the potential of directed C-H functionalization, specific methods for C-8 fluorination are less common.

Table 2: Regioselective Halogenation Strategies for the Quinoline Core

| Target | Method | Description | Reference |

|---|---|---|---|

| 6-Bromoquinoline | Ring Synthesis from Precursor | Using 4-bromoaniline in a Skraup or Doebner-von Miller reaction to build the heterocyclic ring. | iipseries.org |

| 8-Fluoroquinoline (B1294397) | Ring Synthesis from Precursor | Using 2-fluoroaniline in a classical quinoline synthesis. | tandfonline.com |

| 8-Fluoroquinoline | Electrochemical Fluorination | Direct 5,8-difluorination of quinolines using HF:pyridine under electrolytic conditions. | georgiasouthern.edu |

Methods for Introducing the Ethyl Group at C-2

The introduction of an alkyl substituent, such as an ethyl group, at the C-2 position of the quinoline ring can be accomplished either by building the ring with the group already in place or by functionalizing a pre-formed quinoline core.

Alkylation Reactions in Quinoline Synthesis

Classical ring-forming reactions provide a robust route to 2-alkylquinolines. The choice of reactants in these syntheses dictates the substitution pattern of the final product.

Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. To synthesize a 2-ethylquinoline, one could use an appropriately substituted aniline and react it with 1-penten-3-one in the presence of an acid catalyst. iipseries.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). nih.gov For example, reacting a 2-aminobenzophenone (B122507) with pentan-3-one under basic or acidic conditions would yield a 2-ethyl-4-phenylquinoline.

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. While the reaction with ethyl acetoacetate (B1235776) typically yields 2-methylquinolines, using ethyl 3-oxopentanoate would be a direct route to synthesizing 2-ethyl-4-hydroxyquinolines. usm.edunih.gov

Coupling Reactions Involving Ethyl Precursors

Modern cross-coupling reactions offer powerful and versatile methods for installing an ethyl group onto a pre-existing quinoline ring system. These methods often target a leaving group (like a halogen) at the C-2 position or proceed via C-H activation, frequently involving a quinoline N-oxide intermediate.

Alkylation of Quinoline N-Oxides: The transformation of quinoline to its N-oxide activates the C-2 position for functionalization. A variety of metal-catalyzed systems, including those based on rhodium, palladium, and copper, can facilitate C-2 alkylation. mdpi.com An innovative approach describes the reductive alkylation of quinoline N-oxides using Wittig reagents, which converts the N-oxides into C-2 alkylated quinolines with high site selectivity. nih.gov

Cross-Coupling of 2-Haloquinolines: A quinoline bearing a halogen at the C-2 position is an excellent substrate for cross-coupling reactions. For instance, iron-catalyzed cross-coupling of 2-chloroquinoline (or its tosylate/phosphate equivalent) with an ethyl Grignard reagent (ethylmagnesium bromide) can effectively form the C-C bond to yield 2-ethylquinoline. organic-chemistry.org

Table 3: Comparison of Methods for C-2 Ethyl Group Introduction

| Method | Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Doebner-von Miller Reaction | Substituted Aniline | 1-Penten-3-one, Acid Catalyst | Builds quinoline ring with ethyl group in place. | iipseries.org |

| Reductive Alkylation | Quinoline N-oxide | Wittig Reagents | Excellent site selectivity for C-2; mild conditions. | nih.gov |

| Iron-Catalyzed Cross-Coupling | 2-Haloquinoline | Ethyl Grignard Reagent (EtMgBr), Fe catalyst | Direct coupling at the C-2 position. | organic-chemistry.org |

| Copper-Catalyzed Alkylation | Quinoline N-oxide | Alkylating agents (e.g., from tosylhydrazones) | Often proceeds via C-H activation. | mdpi.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like quinolines. tandfonline.comnih.gov The focus is on developing environmentally benign protocols that reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.net Key strategies include the use of alternative energy sources like microwaves, employing non-toxic and recyclable solvents such as water or ethanol (B145695), and designing catalyst-free or solvent-free reactions. tandfonline.com The use of recoverable and reusable nanocatalysts also represents a significant green advancement, offering high efficiency and easy separation from the reaction mixture. nih.govnih.gov

Solvent-Free and Catalyst-Free Methods

Eliminating solvents and catalysts from chemical reactions represents an ideal green synthetic strategy, as it simplifies purification, reduces waste, and lowers environmental impact. Several such methods have been developed for quinoline synthesis.

Solvent-Free Synthesis: Reactions can be carried out by heating a mixture of reactants in the absence of a solvent. For example, quinolines have been synthesized from 2-aminoaryl ketones and carbonyl compounds at 100°C using a reusable titania nanocatalyst under solvent-free conditions. nih.gov Another method uses caesium iodide to catalyze the reaction between 2-aminoacetophenone (B1585202) and ketones under thermal, solvent-free conditions, offering good yields and simple work-up. researchgate.net

Catalyst-Free Synthesis: Some quinoline syntheses can proceed under thermal or microwave-assisted conditions without any catalyst. An eco-friendly process for synthesizing functionalized quinolines has been developed from imines and styrene (B11656) under catalyst- and solvent-free conditions. jocpr.com Additionally, unexpected cross-coupling reactions, such as the nucleophilic substitution of hydrogen in the quinoline ring by acylethynylpyrroles, have been shown to proceed stereoselectively without a catalyst at elevated temperatures. rsc.org

Table 4: Examples of Green Synthetic Protocols for Quinolines

| Protocol | Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free, CsI-Catalyzed | Thermal (100°C) | Clean reaction, simple methodology, short reaction times. | researchgate.net |

| Solvent-Free, Catalyst-Free | Thermal | Avoids organic solvents and catalysts, environmentally friendly. | jocpr.com |

| Solvent-Free, Nanocatalyst | Thermal (80-100°C), various nanocatalysts (e.g., ZrO2, TiO2) | High yields, short reaction times, recyclable catalyst. | nih.gov |

| Catalyst-Free Nucleophilic Substitution | Thermal (80-110°C) in MeCN or Toluene | Avoids metal catalysts for C-C bond formation. | rsc.org |

| Microwave-Assisted, Solvent-Free | Microwave irradiation | Rapid reaction rates, low energy consumption. | researchgate.net |

Table of Mentioned Compounds

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering substantial improvements over conventional heating methods for the synthesis of quinoline derivatives. benthamdirect.combohrium.com This method utilizes microwave irradiation to heat the reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates, reduce reaction times, and often improve product yields. nih.govresearchgate.net The application of microwave energy is considered a green chemistry approach due to its efficiency, lower energy consumption, and reduced waste production. benthamdirect.comnih.gov

The synthesis of quinolines via microwave irradiation has been successfully applied to various established named reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses. nih.govmdpi.comiipseries.org For instance, modifications to the Skraup reaction, which traditionally involves harsh conditions, have been developed using microwave heating. By reacting anilines with glycerol in concentrated sulfuric acid under microwave irradiation (200 °C), a variety of mono-functionalized quinoline analogs have been produced in fair to good yields without the need for an external oxidizing agent. nih.gov Similarly, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be efficiently conducted under microwave conditions. mdpi.com A study demonstrated the use of a reusable solid acid catalyst, Nafion NR50, in ethanol under microwave irradiation to produce quinolines, highlighting an environmentally friendly approach. mdpi.com

The advantages of microwave-assisted synthesis over conventional heating are well-documented. semanticscholar.org In many cases, reactions that take several hours to complete using an oil bath can be finished in a matter of minutes in a microwave reactor. nih.gov This rapid heating not only saves time and energy but can also minimize the formation of side products, leading to cleaner reactions and higher purity of the final compound. nih.gov For example, a comparison of conventional versus microwave-assisted methods for the synthesis of quinoline-fused 1,4-benzodiazepines showed that the microwave method produced excellent yields (92–97%) in a short time, whereas the conventional method yielded only 62–65%. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the general principles and successful application to a wide range of substituted quinolines suggest its high applicability. The synthesis would likely involve the reaction of a suitably substituted aniline, such as 2-bromo-4-fluoroaniline, with a carbonyl compound like pentan-2-one or a related species under appropriate catalytic and solvent conditions accelerated by microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Analogs

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Hantzsch Condensation | Not specified | 40–80 seconds, 90–98% | Lanthanum oxide, solvent-free | semanticscholar.org |

| Friedländer Synthesis | 34% yield | 72% yield | Catalyst-free | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Not specified, 62-65% yield | Not specified, 92-97% | Not specified, 80 °C | nih.gov |

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, presents a sustainable and highly efficient alternative to traditional solvent-based synthesis. rsc.orgrsc.org This approach is particularly attractive from a green chemistry perspective as it often proceeds in the absence of solvents, thereby reducing waste and eliminating the need for costly and environmentally harmful substances. rsc.org

The mechanochemical synthesis of quinoline derivatives has been successfully demonstrated. For instance, a cost-effective and efficient multicomponent reaction to produce pyrimido[4,5-b]quinolines has been established using a ball mill. rsc.org This one-pot, solvent-free, and catalyst-free method involves the reaction of 6-aminouracil (B15529), an aromatic aldehyde, and a 1,3-diketone (like dimedone or barbituric acid) under mild conditions. rsc.org The proposed mechanism for this transformation begins with a Knoevenagel condensation between the aldehyde and the 1,3-diketone, driven by the high energy of the milling process. This is followed by a Michael addition of 6-aminouracil to the resulting intermediate, which then undergoes cyclization and dehydration to form the final product. rsc.org

This methodology could be adapted for the synthesis of this compound. A potential pathway could involve the mechanochemical reaction of an appropriate 2-aminoaryl ketone with a compound containing an α-methylene group, analogous to the Friedländer condensation. The high energy input from the ball mill could facilitate the condensation and subsequent cyclization reactions without the need for a solvent.

Scale-Up Considerations and Process Optimization in Quinoline Synthesis

Transitioning a synthetic route for a quinoline derivative from a laboratory setting to a larger, industrial scale introduces a unique set of challenges that must be addressed through careful process optimization. Key considerations include reaction safety, cost-effectiveness, product purity, and environmental impact.

One of the primary challenges in scaling up quinoline syntheses, particularly classic methods like the Skraup reaction, is the management of highly exothermic and often violent reactions. cdnsciencepub.com A modified Skraup procedure has been developed to mitigate this issue by changing the way reactants are brought together, which significantly reduces the reaction's violence and improves the yield, making it safer and more economical for commercial-scale production. cdnsciencepub.com

The choice of starting materials and reagents is crucial for a scalable process. A practical and scalable two-step synthesis for halo-quinolin-2(1H)-ones was successfully performed on an 800-gram scale starting from inexpensive halo-anilines. acs.org The process involved the acylation of the aniline followed by cyclization in sulfuric acid. However, it was noted that anilines with strongly electron-donating or electron-withdrawing groups were poor substrates, highlighting the importance of substrate scope evaluation during process development. acs.org

Process optimization also involves refining reaction conditions to maximize yield and purity while minimizing costs and waste. This can include screening different catalysts, solvents, and temperature profiles. nih.gov For example, nanocatalysts have been employed in quinoline synthesis, with optimization of catalyst loading, solvent, and temperature leading to excellent yields (85–96%). nih.gov The ability to recover and reuse the catalyst is another significant advantage for large-scale applications. nih.gov

Furthermore, modern synthetic methods like microwave-assisted synthesis and flow chemistry offer significant potential for process optimization and scale-up. Microwave technology, as discussed, can drastically reduce reaction times. researchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, provides excellent control over reaction parameters like temperature and pressure, improves safety by minimizing the volume of hazardous reactions at any given time, and can facilitate seamless production. Systems for the aerobic oxidation aromatization of alcohols and anilines to form quinolines have been shown to be readily scalable, offering a straightforward path to diverse quinoline derivatives in high yields. mdpi.com

For a compound like this compound, a scalable synthesis would likely favor a convergent approach using readily available, cost-effective starting materials and a process that avoids hazardous reagents and extreme conditions, or implements engineering controls to manage them safely.

Chemical Reactivity and Advanced Derivatization of 6 Bromo 2 Ethyl 8 Fluoroquinoline

Reactivity of the Halogen Substituents (Bromine at C-6, Fluorine at C-8)

The differential reactivity of the two halogen atoms, bromine at the C-6 position and fluorine at the C-8 position, is a cornerstone of the synthetic utility of 6-Bromo-2-ethyl-8-fluoroquinoline. This disparity allows for selective functionalization, enabling the stepwise introduction of various substituents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

The bromine atom at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. researchgate.netlibretexts.org While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of other 6-bromoquinolines in Suzuki-Miyaura couplings is well-established. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium phosphate. The reaction conditions can be tailored to accommodate a wide range of boronic acids and esters, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C-6 position. The general success of this reaction on similar substrates suggests its applicability to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80-100 |

| Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/Water | 90-110 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. mdpi.comnih.gov The C-6 bromine of this compound is an excellent handle for introducing a wide variety of primary and secondary amines. Studies on analogous 6-bromo-2-substituted quinolines have demonstrated the feasibility of this transformation. nih.gov The choice of palladium catalyst and ligand is crucial for the success of the reaction, with common systems including Pd₂(dba)₃ with ligands like Xantphos or BINAP. A strong base, such as sodium tert-butoxide, is typically required. The versatility of the Buchwald-Hartwig amination allows for the synthesis of a diverse library of 6-aminoquinoline (B144246) derivatives.

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene or Dioxane |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C-8 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nature of the quinoline nitrogen. While the bromine at C-6 is generally less reactive in SNAr reactions compared to fluorine, the C-8 fluorine provides a site for selective functionalization.

The success of SNAr reactions on the 8-fluoroquinoline (B1294397) core often depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluorine atom, typically at elevated temperatures. The presence of an electron-withdrawing group elsewhere on the ring system can further facilitate this reaction. For instance, in related fluoroquinolone systems, the presence of a nitro group ortho or para to the fluorine significantly enhances its lability towards nucleophilic attack. Although the 2-ethyl group is not strongly electron-withdrawing, the inherent electronics of the quinoline ring system still permit SNAr at the C-8 position.

Radical-Mediated Transformations

While less common than palladium-catalyzed methods for this specific substrate, radical-mediated transformations offer an alternative pathway for functionalizing the C-6 bromo position. Radical reactions can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis.

In the context of aryl bromides, radical reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a bromine atom can be abstracted by a tin radical (from tributyltin hydride) to generate an aryl radical, which can then participate in various coupling reactions. However, the selectivity of such reactions can sometimes be a challenge. Given the presence of other potentially reactive sites in this compound, careful optimization of reaction conditions would be necessary to achieve selective transformation at the C-6 position.

Transformations of the Ethyl Group at C-2

The 2-ethyl group provides another avenue for the derivatization of the core quinoline structure. Its aliphatic nature allows for a different set of chemical transformations compared to the aromatic ring.

Oxidation and Reduction Reactions

The ethyl group at the C-2 position can undergo oxidation to introduce new functional groups. For example, oxidation of the benzylic-like position of the ethyl group could potentially yield a 2-acetylquinoline derivative or, under stronger conditions, a quinoline-2-carboxylic acid. Reagents such as potassium permanganate (B83412) or chromium-based oxidants could be employed for this purpose, although careful control of reaction conditions would be necessary to avoid over-oxidation or degradation of the quinoline ring.

Conversely, while the ethyl group itself is already in a reduced state, transformations of other parts of the molecule might be followed by reduction steps. For instance, if the quinoline ring were to be reduced, the ethyl group would remain intact.

Functionalization via C-H Activation

The direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis. The C-H bonds of the ethyl group at the C-2 position of the quinoline are potential targets for such transformations. Palladium, rhodium, and other transition metals are known to catalyze the activation of C(sp³)-H bonds.

For 2-alkylquinolines, C-H activation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds directly from the ethyl group. This approach avoids the need for pre-functionalization of the ethyl group, offering a more atom-economical synthetic route. For example, directed C-H activation, where the nitrogen of the quinoline ring acts as a directing group, could facilitate the selective functionalization of the C-H bonds of the ethyl group. This could involve reactions such as arylation, alkenylation, or amination, leading to a wide array of novel 2-functionalized ethylquinoline derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-acetylquinoline |

| quinoline-2-carboxylic acid |

| 6-aminoquinoline |

| 2-functionalized ethylquinoline |

| 6-bromoquinolines |

| 8-fluoroquinoline |

| 6-bromo-2-substituted quinolines |

| fluoroquinolone |

Reactivity of the Quinoline Nitrogen

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity is a cornerstone for the synthesis of a wide array of quinoline derivatives.

N-Alkylation and Quaternization:

The nitrogen atom in the quinoline ring can be readily alkylated to form quaternary quinolinium salts. This reaction typically involves the treatment of the quinoline with an alkyl halide. While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of quinolines suggests that it would undergo such reactions. For instance, various substituted quinolines have been successfully N-alkylated using different alkylating agents and conditions. mdpi.comscbt.com The quaternization introduces a positive charge on the nitrogen, which can significantly alter the electronic properties and biological activity of the molecule. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding N-alkyl-6-bromo-2-ethyl-8-fluoroquinolinium salt. These quinolinium salts can serve as precursors for further functionalization. nih.govnih.gov

N-Oxidation:

The quinoline nitrogen can also be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then act as a versatile intermediate for introducing substituents at various positions of the quinoline ring through regioselective C-H functionalization. chemicalbook.comnih.gov Although direct N-oxidation of this compound has not been specifically reported, the synthesis of 6-fluoro-8-nitroquinoline (B1295531) N-oxide is known, indicating that the quinoline nitrogen in a similarly substituted ring can be oxidized. fordham.edu

Table 1: Examples of N-Alkylation and Quaternization of Related Quinolines

| Starting Quinololine | Reagent | Product | Reference |

| Substituted Quinolines | Alkyl Halides | N-Alkylquinolinium Halides | mdpi.com |

| Ciprofloxacin (B1669076) | N-acylation reagents | N-Acylated Ciprofloxacin Derivatives | nih.gov |

| Quinolone Scaffolds | Alkylating Agents | N-Alkyl Quinolone Derivatives | nih.gov |

This table presents generalized reactions for related quinoline compounds due to the absence of specific data for this compound.

Ring-Opening and Ring-Closing Reactions Involving the Quinoline Core

The aromatic quinoline core is generally stable; however, under specific conditions, it can participate in ring-opening and ring-closing reactions. These transformations are often synthetically valuable for creating more complex polycyclic or heterocyclic structures.

Ring-Opening Reactions:

Ring-opening of the quinoline core is a challenging transformation due to its aromatic stability. Such reactions typically require harsh conditions or the presence of specific activating groups. For instance, the cleavage of the pyridine (B92270) ring in quinolines can sometimes be achieved under strong reductive or oxidative conditions. While no specific ring-opening reactions for this compound have been documented, related electron-deficient aza-aromatic systems, like 1,2,3-triazines, are known to undergo ring-opening upon reaction with strong nucleophiles. acs.org This suggests that under forcing conditions with potent nucleophiles, the pyridine ring of the quinoline system might be susceptible to cleavage.

Ring-Closing Reactions (Annulation):

More common are ring-closing or annulation reactions, where an existing substituent on the quinoline is used to build an additional ring onto the core structure. For example, if a suitable functional group were introduced at the 7-position of this compound, an intramolecular cyclization could lead to the formation of a new ring fused to the quinoline system. While specific examples for the title compound are not available, general methodologies for the synthesis of benzo[f]quinoline (B1222042) derivatives through cyclization reactions of substituted quinolines have been reported. nih.gov

Table 2: General Ring-Opening and Ring-Closing Reactions of Related Heterocycles

| Reaction Type | Substrate Type | Conditions | Product Type | Reference |

| Ring-Opening | 1,2,3-Triazines | Strong Nucleophiles | Ring-opened products | acs.org |

| Ring-Closing | Substituted Tetralones | Superacid | Benzo[f]quinolone derivatives | nih.gov |

| Ring-Opening | Oxetanes | Various Nucleophiles | Functionalized alcohols | researchgate.net |

This table provides examples from related heterocyclic systems to illustrate the types of reactions discussed, as direct examples for this compound are not available.

Chelation and Complexation Properties with Metal Ions

The ability of a molecule to bind to metal ions is crucial for various applications, including catalysis, sensing, and medicinal chemistry. The chelation properties of quinolines are highly dependent on their substitution pattern.

The most well-known chelating agents in the quinoline family are the 8-hydroxyquinolines. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the 8-position form a stable five-membered ring upon coordination with a metal ion. researchgate.netnih.govnih.govscirp.org This arrangement allows for strong chelation of a wide range of metal ions.

In the case of this compound, the 8-hydroxy group is replaced by a fluorine atom. Fluorine is a hard Lewis base and can participate in coordination to hard Lewis acidic metal centers. However, the C-F bond is generally less polarized and the fluoride (B91410) ion is a much weaker ligand in this context compared to a deprotonated hydroxyl group. Consequently, the chelation potential of this compound is expected to be significantly lower than that of its 8-hydroxy analogue.

While direct studies on the metal complexation of this compound are not found in the reviewed literature, the extensive research on fluoroquinolone antibiotics offers some insights. Fluoroquinolones typically chelate metal ions through the 3-carboxylic acid and 4-carbonyl oxygen atoms. nih.govnih.govresearchgate.netnih.gov The title compound lacks these functional groups. Therefore, any chelation would likely involve the quinoline nitrogen and potentially the 8-fluoro substituent, forming a less stable complex compared to traditional fluoroquinolone or 8-hydroxyquinoline (B1678124) chelates. The interaction would likely be weaker and depend heavily on the nature of the metal ion.

Table 3: Metal Chelation by Related Quinolone and Fluoroquinolone Compounds

| Compound Type | Chelating Atoms | Metal Ions Commonly Complexed | Reference |

| 8-Hydroxyquinolines | N (quinoline), O (hydroxyl) | Cu(II), Zn(II), Fe(III), Al(III) | researchgate.netnih.govnih.govscirp.org |

| Fluoroquinolones (with 3-carboxy and 4-oxo) | O (carboxyl), O (carbonyl) | Divalent and trivalent cations (e.g., Mg(II), Ca(II), Fe(III), Al(III)) | nih.govnih.govresearchgate.netnih.gov |

| Flumequine (a quinolone antibiotic) | O (pyridone), O (carboxylate) | Cu(II) | nih.gov |

This table illustrates the chelation behavior of related compounds to provide context for the potential, albeit weaker, chelating properties of this compound.

Biological Activities and Mechanistic Investigations of 6 Bromo 2 Ethyl 8 Fluoroquinoline and Analogous Structures

Structure-Activity Relationship (SAR) Studies

The biological efficacy of quinoline (B57606) derivatives is intricately linked to the nature and position of their substituents. Structure-Activity Relationship (SAR) studies are therefore crucial in elucidating how specific structural modifications influence their pharmacological properties.

The placement of halogen atoms on the quinoline ring plays a pivotal role in determining the biological activity of the resulting compounds. Research has shown that the presence of a fluorine atom at the C-6 position and other halogens at various positions can significantly impact the antibacterial and antitumor activities of quinolones. rjptonline.org For instance, the introduction of a fluorine atom at position 6 is a key feature of fluoroquinolone antibiotics, greatly enhancing their potency. youtube.com

The C-8 position has also been identified as critical for activity. Studies on antitumor quinolones have revealed that having halogens at both the C-6 and C-8 positions is a common structural feature. rjptonline.org Specifically, the presence of a halogen, such as bromine or fluorine, at the C-8 position can influence the compound's interaction with its biological targets. nih.govchemscene.com The electrostatic potential of the halogen atom, particularly its ability to form halogen bonds, can contribute to the binding affinity of the ligand to its receptor. acs.orgnih.gov The nature of the halogen at this position, whether it be chlorine, bromine, or iodine, can modulate the strength of these interactions, with heavier halogens often leading to increased affinity. acs.org

The C-2 position of the quinoline ring is another key site for modification that can significantly alter the pharmacological profile of the compound. The introduction of various alkyl groups at this position has been explored in the development of new therapeutic agents. acs.org For example, a series of 2-substituted-4-amino-quinolines were synthesized and evaluated for their antifungal activities, demonstrating that modifications at the C-2 position are crucial for their inhibitory potency. nih.gov

The nature of the alkyl substituent can affect various properties of the molecule, including its lipophilicity, which in turn can influence its absorption and distribution. moswrat.com The size and branching of the alkyl chain can also impact how the molecule fits into the binding pocket of its target enzyme or receptor, thereby affecting its efficacy and selectivity.

The synergistic interplay between halogen and alkyl substituents is a critical factor in fine-tuning the target affinity and selectivity of quinoline-based compounds. The specific combination of a halogen at one position and an alkyl group at another can lead to compounds with optimized biological activity.

Antimicrobial Activity and Underlying Mechanisms

Quinolone derivatives, particularly fluoroquinolones, are renowned for their broad-spectrum antimicrobial activity. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.

The primary targets for the antibacterial action of fluoroquinolones are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. youtube.comnih.govacs.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. acs.org

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA compaction and replication initiation. acs.org In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.com The drugs bind to the complex of DNA gyrase and DNA, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is a fatal event for the cell. youtube.comnih.gov

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. youtube.com This enzyme is essential for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. youtube.comacs.org Inhibition of topoisomerase IV by fluoroquinolones prevents this separation, leading to a disruption of cell division and ultimately, bacterial death. youtube.com

While quinolines are well-established as antibacterial agents, certain derivatives also exhibit significant antifungal properties. researchgate.netnih.govresearchgate.net The mechanisms underlying their antifungal activity are diverse and can vary depending on the specific substitutions on the quinoline ring.

Some quinoline-based antifungals are thought to act by inhibiting specific fungal enzymes. One such target that has been identified is aspartate semialdehyde dehydrogenase (ASADH), an enzyme involved in the biosynthesis of essential amino acids in fungi. researchgate.netbohrium.com Inhibition of this enzyme would disrupt protein synthesis and lead to fungal cell death.

Other proposed mechanisms of antifungal action for quinoline derivatives include the disruption of the fungal cell membrane and the inhibition of other critical cellular processes. nih.gov For instance, some studies suggest that certain quinoline compounds can induce the accumulation of reactive oxygen species (ROS) and damage mitochondrial function in fungal cells. nih.gov The identification of specific fungal targets remains an active area of research, with the goal of developing more effective and selective antifungal agents. acs.orgproquest.com

Interactive Data Table of Research Findings

Below is a summary of key research findings related to the biological activities of substituted quinolines.

| Compound Class | Substituents | Biological Activity | Target/Mechanism | Reference(s) |

| Fluoroquinolones | C-6 Fluoro, various C-7 substituents | Antibacterial | DNA Gyrase, Topoisomerase IV | youtube.comnih.govacs.org |

| 2-Substituted-4-amino-quinolines | Various C-2 alkyl/aryl groups | Antifungal | Not fully elucidated, may not disrupt fungal membrane | nih.gov |

| Quinolines linked to Chalcone | Varied substitutions | Antifungal (especially against resistant C. albicans) | Induces ROS, damages mitochondria | nih.gov |

| 8-Hydroxyquinolines | Varied substitutions | Antifungal | Multiple proposed mechanisms, including chelation and others | bohrium.comacs.org |

| 4,6-Substituted 2-styrylquinolines | Br, H, NO2 at C-6 | Antimicrobial, Anticancer | Not fully elucidated | researchgate.net |

Antiviral Properties and Viral Replication Inhibition

While specific studies on the antiviral properties of 6-Bromo-2-ethyl-8-fluoroquinoline are not extensively documented in the reviewed literature, the broader class of quinoline and fluoroquinolone derivatives has demonstrated significant potential as inhibitors of viral replication. nih.govnih.gov The mechanisms of action are often multifaceted and target various stages of the viral life cycle. nih.gov

The search for effective antiviral agents is a continuous process, driven by the emergence of new viral threats and the development of resistance to existing drugs. nih.gov Key strategies in antiviral drug development involve identifying and targeting essential viral processes, such as entry into the host cell, replication of the viral genome, and the assembly and release of new virus particles. nih.gov

For many viruses, including retroviruses like HIV, the reverse transcriptase enzyme is a critical target for antiviral therapy. nih.gov Quinolone derivatives, through structural modifications, have been explored for their ability to inhibit such crucial viral enzymes. nih.gov Furthermore, some broad-spectrum antiviral agents, like ribavirin, function by interfering with the synthesis of viral nucleic acids, a mechanism that could potentially be shared by novel quinoline-based compounds. nih.gov

The development of inhibitors targeting viral entry is another promising area of research. This approach focuses on preventing the virus from attaching to and fusing with the host cell membrane, thereby blocking the initial step of infection. nih.gov The structural versatility of the quinoline scaffold allows for the design of molecules that could potentially interact with viral surface proteins or host cell receptors involved in this process.

Antimalarial Activity: Interference with Heme Detoxification and Parasite Survival

Quinolone-based compounds have long been a cornerstone of antimalarial therapy, with their primary mechanism of action centered on the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.govnih.gov During its lifecycle within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process that is a key target for antimalarial drugs. nih.govnih.gov

4-aminoquinolines, a class to which this compound is structurally related, are known to accumulate in the parasite's acidic food vacuole. nih.gov Here, they interfere with hemozoin formation, leading to a buildup of toxic free heme that ultimately kills the parasite. nih.gov The efficacy of these compounds is often linked to their ability to form a complex with heme, preventing its polymerization. nih.gov

Studies on various quinoline analogs have revealed that specific structural features are crucial for their antimalarial activity. The 4-aminoquinoline (B48711) nucleus is essential for strong heme complexation, while a basic amine-containing side chain is necessary for potent anti-parasitic action. nih.gov Furthermore, modifications at other positions on the quinoline ring can significantly enhance activity. For instance, the introduction of a chlorine atom at the 6-position has been shown to improve antiplasmodial potency. nih.gov

The development of resistance to traditional quinoline antimalarials, such as chloroquine (B1663885), has spurred the investigation of new analogs. nih.govalliedacademies.org Research into the mechanisms of resistance often points to mutations in parasite proteins that reduce drug accumulation in the food vacuole. nih.gov Therefore, the design of novel quinoline derivatives aims to overcome these resistance mechanisms while retaining the core ability to inhibit heme detoxification and ensure parasite death. nih.gov

Anti-Biofilm Properties and Eradication Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. nih.govresearchgate.net These biofilms present a significant challenge in clinical settings as they exhibit increased tolerance to antibiotics and the host immune system. nih.gov Quinolone derivatives have emerged as a promising class of compounds with the ability to both inhibit the formation of biofilms and eradicate established ones. nih.govfrontiersin.org

The mechanisms by which quinolines exert their anti-biofilm effects are multifaceted. One key strategy is the disruption of the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov This can be achieved by interfering with the production of adhesins and EPS components. nih.gov

Furthermore, quinolines can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). frontiersin.org QS allows bacteria to coordinate their gene expression and behavior, including biofilm formation, in a population-density-dependent manner. frontiersin.org By disrupting QS signaling, quinolines can prevent the maturation and development of robust biofilm structures.

Some halogenated quinolines have demonstrated potent eradication activity against biofilms of clinically important Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium. frontiersin.org The proposed mechanism for some of these compounds involves targeting the cellular components and processes essential for bacterial viability within the biofilm. nih.gov This can include the breakdown of the bacterial cell wall, leading to cell lysis. nih.gov The structural similarities between quinolines and other anti-biofilm agents like phenazines have inspired the development of novel quinoline-based compounds with enhanced biofilm eradication capabilities. frontiersin.org

| Compound Class | Target Pathogen(s) | Biofilm Activity | Potential Mechanism of Action |

| Quinoline Amino Alcohols | Vibrio cholerae | Inhibition and Dispersal | Distinct from antibiotic activity, suggesting a non-bactericidal MOA. nih.gov |

| Halogenated Quinolines | S. aureus, S. epidermidis, E. faecium | Inhibition and Eradication | Scaffold hopping from phenazines; improved eradication activity. frontiersin.org |

Anticancer Activity and Molecular Pathways

The quinoline scaffold is a prominent feature in a number of anticancer agents, and its derivatives are actively being investigated for their potential to combat various cancers. nih.gov The anticancer effects of these compounds are often mediated through the modulation of key molecular pathways involved in cell growth, proliferation, and survival.

Induction of Apoptosis and Cell Cycle Arrest

A critical mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest. nih.govnih.gov Fluoroquinolone derivatives, for instance, have been shown to induce apoptosis and arrest the cell cycle in cancer cells, often at the G2/M phase. nih.govnih.gov

This induction of apoptosis can be triggered through various signaling cascades. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov The cleavage of poly-(adenosine diphosphate-ribose) polymerase (PARP) is another hallmark of apoptosis that is often observed following treatment with quinoline-based compounds. nih.gov

Furthermore, these compounds can influence the expression of proteins that regulate the cell cycle. For example, the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, can lead to arrest at specific checkpoints. nih.gov This prevents cancer cells from dividing and proliferating uncontrollably. Studies have shown that some quinoline derivatives can induce cell cycle arrest in the G0/G1 or S phase, depending on the specific compound and cancer cell line. nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., EGFR, PARP-1, Kinase Inhibition)

Quinolone derivatives have been identified as potent inhibitors of various kinases, which are enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer. nih.gov The inhibition of these kinases can disrupt the signaling cascades that drive tumor growth and progression. nih.gov

One important target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers. nih.gov Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation and survival. nih.gov Several quinoline-based compounds have demonstrated significant inhibitory activity against EGFR. nih.gov

Another key target is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibiting PARP-1 in cancer cells that already have defects in other DNA repair pathways can lead to synthetic lethality, a promising strategy for targeted cancer therapy.

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival. nih.gov Quinolone derivatives have been developed as inhibitors of this pathway, with some compounds showing potent inhibition of both PI3K and mTOR. nih.govgoogle.comgoogle.com

| Target Pathway | Role in Cancer | Effect of Quinoline Derivatives |

| EGFR Signaling | Promotes cell proliferation and survival | Inhibition of EGFR kinase activity. nih.gov |

| PARP-1 | DNA repair | Inhibition can lead to synthetic lethality in certain cancers. |

| PI3K/Akt/mTOR | Regulates cell growth, proliferation, and survival | Inhibition of key kinases in the pathway. nih.govgoogle.comgoogle.com |

| Kinase Inhibition (general) | Drives tumor growth and progression | Broad-spectrum inhibition of various kinases. nih.gov |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with the necessary nutrients and oxygen. nih.govnih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov

Some quinoline derivatives have been shown to possess anti-angiogenic properties. wikipedia.org While direct studies on this compound are limited, the broader class of quinoline and quinazoline (B50416) derivatives has been investigated for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. wikipedia.org By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. nih.govnih.gov

The anti-angiogenic effects of these compounds may also be linked to their ability to scavenge free radicals, as oxidative stress can play a role in promoting angiogenesis. nih.govnih.gov The anti-proliferative activity of these compounds against endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), further contributes to their anti-angiogenic potential. nih.govnih.gov

Inhibition of Specific Enzymes (e.g., MetAP-2, NMT)

The enzymatic machinery of pathogens and human cells presents a rich landscape for therapeutic intervention. Quinoline derivatives have been investigated for their ability to inhibit specific enzymes, such as Methionine Aminopeptidase-2 (MetAP-2) and N-myristoyltransferase (NMT), which are crucial for the survival and proliferation of various organisms.

Methionine Aminopeptidase-2 (MetAP-2) Inhibition:

N-myristoyltransferase (NMT) Inhibition:

NMT is an essential enzyme in eukaryotes, including pathogenic protozoa like Plasmodium falciparum, the causative agent of malaria. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for their function and localization. The inhibition of NMT is a validated strategy for the development of new anti-malarial drugs.

Structure-guided optimization of quinoline-based inhibitors has led to the identification of compounds with significant activity against both Plasmodium vivax and Plasmodium falciparum NMT. For instance, a series of quinolines were developed and tested for their inhibitory potency. The binding of these quinoline inhibitors occurs in a hydrophobic pocket of the enzyme, where they establish π-π stacking interactions with phenylalanine residues.

| Compound Type | Target Enzyme | IC50 (µM) | Key Findings |

| Quinoline Derivatives | Plasmodium vivax NMT | Varies | Structure-guided optimization identified quinolines with balanced activity against both P. vivax and P. falciparum NMT. |

| Quinoline-based hybrids | Leishmania donovani MetAP1 | Varies | Discovered novel inhibitor molecules against LdMetAP1, suggesting the potential of the quinoline scaffold for MetAP inhibition. |

This table presents a summary of findings for analogous quinoline structures.

Other Biological Activities and Mechanistic Insights

The versatility of the quinoline scaffold extends beyond specific enzyme inhibition to a range of other biological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

Anti-inflammatory and Analgesic Effects

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. Research has shown that certain substituted quinolines can exhibit potent activities, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). epo.org

A study on quinoline derivatives bearing azetidinone scaffolds revealed that specific substitutions on the quinoline ring resulted in significant anti-inflammatory and analgesic properties. epo.org For example, compounds with methoxyphenyl substitutions on the azetidinone ring, attached to a tetrazolo[1,5-a]quinoline (B14009986) core, showed notable activity in rat paw edema models and hot plate tests. epo.org

Another study focusing on new 4-anilinoquinoline-3-carboxylic acids and their esters also reported significant anti-inflammatory activity, with some derivatives showing efficacy comparable to indomethacin.

| Compound Class | Biological Activity | Key Findings |

| Quinoline-azetidinone hybrids | Anti-inflammatory, Analgesic | Methoxyphenyl substitutions on the azetidinone ring attached to a tetrazolo[1,5-a]quinoline core demonstrated potent activity. epo.org |

| 4-Anilinoquinoline-3-carboxylic acids | Anti-inflammatory | Some derivatives exhibited activity comparable to indomethacin. |

This table highlights the anti-inflammatory and analgesic potential of analogous quinoline structures.

Neuroprotective and Anti-Alzheimer's Disease Mechanisms (e.g., Cholinesterase Inhibition, Aβ Aggregation Inhibition)

The multifactorial nature of neurodegenerative diseases like Alzheimer's has spurred the development of multi-target-directed ligands, with the quinoline scaffold being a prominent platform.

Cholinesterase Inhibition:

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous quinoline derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. For instance, hybrid compounds combining quinoline and thiosemicarbazone moieties have been identified as potent and selective acetylcholinesterase inhibitors. chemicalbook.com One such hybrid, featuring a methoxy (B1213986) group and an ethylmorpholine moiety, demonstrated an IC50 value of 0.12 µM against AChE, which was five-fold more potent than the standard drug galantamine. chemicalbook.com

Aβ Aggregation Inhibition:

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Quinoline-based compounds have been designed to inhibit this aggregation process. Hybrid molecules incorporating 8-hydroxyquinoline (B1678124) and indole (B1671886) moieties have shown significant inhibitory activity against both self-induced and metal-ion-induced Aβ aggregation. rsc.org Some of these compounds exhibited EC50 values in the low micromolar range for the inhibition of self-induced Aβ₁₋₄₂ aggregation. rsc.org

| Compound Class | Target | IC50/EC50 | Key Findings |

| Quinoline-thiosemicarbazone hybrids | Acetylcholinesterase (AChE) | 0.12 µM | Five-fold more potent than galantamine. chemicalbook.com |

| 8-Hydroxyquinoline-indole hybrids | Aβ₁₋₄₂ self-aggregation | 1.08 - 1.72 µM | Significantly more potent than the known anti-amyloid drug clioquinol. rsc.org |

This table summarizes the neuroprotective activities of analogous quinoline structures.

Enzyme Inhibition (e.g., Cytochrome P450 Enzymes)

Fluoroquinolones, a class of antibiotics characterized by a quinolone core with a fluorine atom, are known to interact with cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast array of drugs, and their inhibition can lead to significant drug-drug interactions.

Studies have shown that certain fluoroquinolones can act as competitive inhibitors of CYP3A4 and CYP1A2. For example, ciprofloxacin (B1669076) and norfloxacin (B1679917) have been found to inhibit the N-demethylation of erythromycin, a reaction mediated by CYP3A4 in human liver microsomes. acs.org The inhibition was determined to be competitive, with Ki values in the millimolar range. acs.org Ciprofloxacin also demonstrated weak inhibition of CYP1A2 with an IC50 value of 135 µmol/L. rsc.org

Other fluoroquinolones, however, have shown negligible inhibitory effects on these enzymes.

| Fluoroquinolone | CYP Isoform | Inhibition Type | Ki / IC50 |

| Ciprofloxacin | CYP3A4 | Competitive | 2.0 mM (Ki) acs.org |

| Norfloxacin | CYP3A4 | Competitive | 2.3 mM (Ki) acs.org |

| Ciprofloxacin | CYP1A2 | Weak Inhibition | 135 µmol/L (IC50) rsc.org |

| Levofloxacin | CYP2C9 | Inhibition | 210 µmol/L (IC50) rsc.org |

This table provides data on the inhibition of cytochrome P450 enzymes by analogous fluoroquinolone structures.

Receptor Binding Dynamics

The interaction of quinoline-based compounds with various receptors and enzymes is a critical aspect of their biological activity. Molecular docking studies have been instrumental in elucidating these binding dynamics.

For instance, in the context of NMT inhibition, quinoline derivatives have been shown to bind within a hydrophobic pocket of the enzyme, forming key interactions with specific amino acid residues. chemscene.com The quinoline ring itself often engages in π-π stacking interactions, which contribute to the stability of the enzyme-inhibitor complex.

In the case of cholinesterase inhibition, molecular modeling has revealed that quinoline-based inhibitors can interact with both the catalytic and peripheral anionic sites of the enzyme. chemicalbook.com This dual binding capability can enhance their inhibitory potency.